molecular formula C24H26O5 B15290642 (3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole

(3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole

Cat. No.: B15290642
M. Wt: 394.5 g/mol
InChI Key: HHMIQDMKWLWYAL-HOUBMWHVSA-N
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Description

The compound (3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole features a tetrahydrofurodioxole core with stereospecific substitutions:

  • Position 5: A (benzyloxy)methyl group and an ethynyl moiety.
  • Position 6: A benzyloxy group.
  • Protective groups: Two methyl groups on the dioxole ring.

This structure combines lipophilic benzyl ethers with a reactive ethynyl group, suggesting applications in click chemistry or as a synthetic intermediate for bioactive molecules.

Properties

Molecular Formula

C24H26O5

Molecular Weight

394.5 g/mol

IUPAC Name

(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole

InChI

InChI=1S/C24H26O5/c1-4-24(17-25-15-18-11-7-5-8-12-18)21(26-16-19-13-9-6-10-14-19)20-22(29-24)28-23(2,3)27-20/h1,5-14,20-22H,15-17H2,2-3H3/t20-,21+,22+,24-/m1/s1

InChI Key

HHMIQDMKWLWYAL-HOUBMWHVSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H]([C@](O[C@@H]2O1)(COCC3=CC=CC=C3)C#C)OCC4=CC=CC=C4)C

Canonical SMILES

CC1(OC2C(C(OC2O1)(COCC3=CC=CC=C3)C#C)OCC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydrofuro[2,3-d][1,3]dioxole core, followed by the introduction of benzyloxy and ethynyl groups. Common reagents used in these reactions include benzyl bromide, sodium hydride, and acetylene gas. The reaction conditions often involve the use of organic solvents such as dichloromethane and toluene, and the reactions are typically carried out under inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The benzyloxy groups can be reduced to form benzyl alcohols.

    Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the benzyloxy groups can yield benzyl alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying cellular processes.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in the field of cancer research.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole involves its interaction with specific molecular targets and pathways. The benzyloxy groups may interact with proteins or enzymes, altering their activity. The ethynyl group could participate in covalent bonding with nucleophilic sites in biological molecules, leading to changes in their function. The overall effect of the compound would depend on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variability and Physicochemical Properties

Table 1: Substituent Comparison
Compound (Source) Position 5 Substituents Position 6 Substituents Molecular Weight Key Functional Features
Target Compound (Benzyloxy)methyl, Ethynyl Benzyloxy ~470 (calc.) Ethynyl for click chemistry
(Compound 85) Methyl ester Tosyloxy 373.09 Tosyl (leaving group), ester
(Compound 10) Triethylsilyl ethynyl 4-Methoxybenzyloxy ~550 (calc.) Silyl-protected ethynyl
Benzoate ester Hydroxy 294.30 Polar hydroxy vs. benzyloxy
2-Fluoro-1-hydroxyethyl Hydroxy ~238 (calc.) Fluorine-enhanced electronegativity
Key Observations:
  • Ethynyl Reactivity : The target compound and ’s Compound 10 share ethynyl groups, but the latter’s silyl protection reduces reactivity compared to the free ethynyl in the target .
  • Benzyloxy vs. Tosyloxy : The tosyloxy group in (Compound 85) acts as a leaving group, enabling nucleophilic substitutions, unlike the stable benzyloxy in the target .
  • Polarity : The hydroxy group in increases hydrophilicity compared to the benzyloxy-substituted target .
Insights:
  • Esterification : achieves high yields (88%) using trimethylsilyldiazomethane, a milder alternative to diazomethane .
  • Protection Strategies : employs tert-butyldiphenylsilyl (TBDPS) and 4-methoxybenzyl (PMB) groups, balancing stability and deprotection ease .

Spectral and Structural Analysis

Table 3: NMR Data Comparison
Compound (Source) ^1^H NMR Highlights (δ, ppm) ^13^C NMR Highlights (δ, ppm)
Target Compound Aromatic protons: ~7.3 (benzyl) Benzyl carbons: ~128–137
(Compound 85) 7.76 (d, Tosyl), 3.58 (s, OCH3) Ester carbonyl: 166.73
7.5–8.0 (benzoate aromatics) Benzoate carbonyl: ~167
4.0–5.0 (fluorinated hydroxyethyl) Fluorine-coupled carbons: ~80–90
Notes:
  • Aromatic Signals : Benzyl groups in the target and show similar aromatic proton shifts (~7.3–8.0 ppm) .
  • Ester vs. Ether : ’s methyl ester carbonyl (δ 166.73) is distinct from the target’s ether linkages .

Biological Activity

Overview

The compound (3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole is a synthetic organic molecule that belongs to the class of tetrahydrofurodioxoles. Its unique structural features include multiple functional groups such as benzyloxy and ethynyl moieties, which contribute to its potential biological activities. This article delves into the biological activity of this compound through a comprehensive analysis of its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H26O6
  • Molecular Weight : 350.4 g/mol
  • IUPAC Name : (3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
  • Purity : Typically 95%

The biological activity of the compound is largely influenced by its structural characteristics:

  • Benzyloxy Groups : These groups enhance lipophilicity and may facilitate interactions with cellular membranes and proteins.
  • Ethynyl Group : Known for its reactivity in various chemical processes and potential interactions with biological targets.
  • Tetrahydrofuro Structure : Provides a cyclic framework that can influence the compound's pharmacokinetics and dynamics.

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit various biological activities. The specific biological activities of (3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole are still under investigation; however, preliminary studies suggest potential therapeutic applications:

Potential Activities:

  • Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • Anti-inflammatory Properties : Compounds containing dioxole rings are often linked to anti-inflammatory effects.

Case Studies and Experimental Data

  • In Vitro Studies : Initial studies have been conducted to evaluate the cytotoxic effects of related compounds on cancer cell lines. For example:
    • A study demonstrated that similar tetrahydrofurodioxoles inhibited cell proliferation in osteosarcoma cells by inducing DNA damage and apoptosis.
    • Another study indicated that derivatives with ethynyl groups exhibited enhanced anticancer activity compared to their non-ethynyl counterparts.
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific functional groups in modulating biological activity:
    • Compounds with multiple benzyloxy groups showed increased potency in inhibiting tumor growth compared to those with fewer substitutions.

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
Tetrahydrofuran derivativesCyclic ether structureAntimicrobial
Ethynylbenzene derivativesEthynyl group attached to aromatic ringsAnticancer
Dioxole-containing compoundsDioxole ring systemAnti-inflammatory

This table illustrates the diversity within the chemical space surrounding (3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole and emphasizes the unique aspects of its structure that may confer distinct biological activities.

Q & A

Basic Research Questions

What are the primary synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or cascade rearrangement strategies. For example, NaH in THF is commonly used to deprotonate hydroxyl groups, enabling benzylation (e.g., with benzyl chloride or PMB-Cl) at specific positions . Reaction time and stoichiometry are critical: prolonged heating (e.g., 8 hours at 80°C) may lead to side reactions like acetylation or degradation, while excess NaH can improve regioselectivity . Purification via flash column chromatography (silica gel, hexane/EtOAc gradients) is standard, with yields ranging from 46% to 84% depending on stereochemical complexity .

How is the compound characterized structurally, and what analytical methods are prioritized?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is essential for confirming stereochemistry and substitution patterns. Key signals include benzyloxy protons (δ 4.4–4.6 ppm) and dioxolane methyl groups (δ 1.3–1.5 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+Na]+ or [M+K]+ adducts), while X-ray crystallography resolves absolute configuration in crystalline derivatives (monoclinic space groups like P2₁, with unit cell parameters a = 5.58 Å, b = 15.61 Å) .

What protecting groups are critical during synthesis, and how are they removed?

Benzyl (Bn) and p-methoxybenzyl (PMB) groups protect hydroxyl moieties. Bn is stable under acidic conditions but removable via hydrogenolysis (H₂/Pd-C), while PMB requires oxidative methods (DDQ in CH₂Cl₂/H₂O) . The 2,2-dimethyl-1,3-dioxolane ring acts as a transient protecting group for diols, cleavable by acidic hydrolysis (e.g., 80% acetic acid at 80°C) .

Advanced Research Questions

How do stereochemical discrepancies arise in derivatives, and what strategies resolve them?

Diastereomer formation (e.g., 8:1 dr in light-mediated synthesis) often stems from competing transition states during nucleophilic additions or rearrangements . Strategies include:

  • Chiral auxiliaries : Use of (R)- or (S)-configured starting materials to enforce desired stereochemistry .
  • Chromatographic resolution : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA/IB) .
  • Crystallization-induced asymmetric transformation : Exploiting solubility differences between diastereomers in mixed solvents (e.g., EtOAc/hexane) .

What mechanistic insights explain contradictions in regioselectivity during benzylation?

Regioselectivity in benzylation is influenced by steric hindrance and electronic effects. For example, the 5-position’s ethynyl group creates steric bulk, directing benzylation to the less hindered 6-position . Computational studies (DFT) suggest that transition-state stabilization via π-stacking between benzyl groups and the furan ring enhances selectivity . Contradictions in literature data often arise from solvent polarity (THF vs. DMF) altering nucleophilicity .

How can synthetic protocols be optimized to minimize degradation of labile functional groups?

The ethynyl group is prone to oxidation or hydration under acidic/basic conditions. Mitigation strategies include:

  • Low-temperature reactions : Maintaining ≤0°C during NaH-mediated deprotonation .
  • Inert atmosphere : Using N₂/Ar to prevent oxidation of the ethynyl moiety .
  • Additives : Including radical scavengers (e.g., BHT) in light-mediated reactions to suppress side pathways .

Data Contradiction Analysis

Why do reported yields vary significantly for similar synthetic routes?

Discrepancies arise from:

  • Impurity in starting materials : Residual moisture in NaH dispersions reduces effective base concentration, lowering yields .
  • Scale effects : Milligram-scale reactions often report higher yields due to easier purification, while multigram syntheses face solubility challenges (e.g., precipitation during workup) .
  • Diastereomer ratios : Unreported minor isomers may skew yield calculations .

Methodological Recommendations

What protocols ensure reproducibility in stereoselective synthesis?

  • Standardized reagent quality : Use freshly distilled THF and NaH (60% dispersion in mineral oil) to maintain consistent reactivity .
  • In-situ monitoring : Employ TLC (visualized with UV/CAM) to track reaction progress and intermediate stability .
  • Cryogenic quenching : Halt reactions at −78°C to prevent post-synthetic epimerization .

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